Computed Lipophilicity (XLogP3): 1.2 for Hydroxymethyl vs. 1.0 for Carboxyl and 1.7 for Thiol Analogs
The XLogP3 of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol is 1.2, placing it between the more polar carboxylic acid analog (XLogP3 = 1.0) and the more lipophilic methanamine analog (XLogP3 = 1.1) and thiol analog (XLogP3 = 1.8) [1][2][3]. This intermediate lipophilicity suggests a balanced solubility–permeability profile favorable for passive membrane diffusion in cell-based assays, without the ionization-state complexity of the carboxyl or amine derivatives at physiological pH [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid: XLogP3 = 1.0; (5-phenyl-1,3,4-thiadiazol-2-yl)methanamine: XLogP3 = 1.1 (estimated); 5-phenyl-1,3,4-thiadiazole-2-thiol: XLogP3 = 1.8 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.2 vs. carboxylic acid; ΔXLogP3 = -0.6 vs. thiol analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The intermediate logP value avoids both the excessive hydrophilicity of the carboxyl analog (which may limit membrane penetration) and the excessive lipophilicity of the thiol analog (which may cause solubility or non-specific binding issues).
- [1] PubChem Compound Summary for CID 86700895, (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol. https://pubchem.ncbi.nlm.nih.gov/compound/874507-52-5 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 23358681, 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/103028-60-0 (accessed 2026-04-28). View Source
- [3] PubChem Compound Summary for CID 284608, (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine. https://pubchem.ncbi.nlm.nih.gov/compound/85730-57-0 (accessed 2026-04-28). View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
